molecular formula C28H26Br2N2O6 B13034624 Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate

Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate

Cat. No.: B13034624
M. Wt: 646.3 g/mol
InChI Key: VAHFIJVBPRBARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate is a pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) derivative functionalized with electron-withdrawing 4-bromophenyl substituents at the 3,6-positions and bulky tert-butyl ester groups at the 2,5-positions. The bromine atoms enhance electron deficiency, making the compound suitable for optoelectronic applications, while the tert-butyl esters improve solubility in organic solvents, facilitating processing in device fabrication .

Properties

Molecular Formula

C28H26Br2N2O6

Molecular Weight

646.3 g/mol

IUPAC Name

ditert-butyl 1,4-bis(4-bromophenyl)-3,6-dioxopyrrolo[3,4-c]pyrrole-2,5-dicarboxylate

InChI

InChI=1S/C28H26Br2N2O6/c1-27(2,3)37-25(35)31-21(15-7-11-17(29)12-8-15)19-20(23(31)33)22(16-9-13-18(30)14-10-16)32(24(19)34)26(36)38-28(4,5)6/h7-14H,1-6H3

InChI Key

VAHFIJVBPRBARG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(=C2C(=C(N(C2=O)C(=O)OC(C)(C)C)C3=CC=C(C=C3)Br)C1=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with di-tert-butyl malonate in the presence of a base, followed by cyclization and oxidation steps to form the pyrrolo[3,4-c]pyrrole core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts[4][4].

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl or aryl groups .

Scientific Research Applications

Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl groups and pyrrolo[3,4-c]pyrrole core allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below compares the target compound with structurally analogous DPP derivatives:

Compound Name Substituents (3,6-) Ester Groups (2,5-) Molecular Weight (g/mol) Key Applications/Properties
Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate (Target) 4-Bromophenyl tert-butyl ~658.38* Potential use in organic semiconductors; enhanced solubility due to tert-butyl groups; strong electron-withdrawing character .
Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate (BDPP) 5-Bromothiophene tert-butyl 658.38 Used in low-bandgap polymers for organic solar cells (PCE ~5.2%); λmax ~700 nm .
3,6-Bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-diethyl ester 4-Bromophenyl ethyl ~566.23* Lower solubility compared to tert-butyl analogs; limited optoelectronic data available .
3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione Thiophene None (unsubstituted) 300.36 Benchmark DPP for organic electronics; λmax ~500–600 nm; used in polymer donors (e.g., with benzothiadiazole) .

*Calculated based on analogous structures.

Electronic and Optical Properties

  • Target Compound vs. BDPP :
    The replacement of 5-bromothiophene (BDPP) with 4-bromophenyl groups shifts the absorption spectrum due to differences in conjugation and electron affinity. Thiophene-based DPPs (e.g., BDPP) exhibit redshifted absorption (λmax ~700 nm) compared to phenyl derivatives, which typically absorb at shorter wavelengths (~500–600 nm) . The bromophenyl substituents may further lower the LUMO energy, enhancing electron-accepting capability for n-type semiconductors.

Crystallographic and Spectroscopic Data

  • Crystal Packing: Mizuguchi (2003) reported that α-1,4-dioxo-3,6-diphenyl-DPP tert-butyl ester adopts a planar backbone with intermolecular π-π stacking distances of ~3.5 Å, critical for charge transport .
  • NMR Spectroscopy :
    The tert-butyl groups in BDPP produce a distinct singlet at δ 1.64 ppm in ¹H NMR, a feature shared with the target compound. Aromatic proton signals differ: BDPP’s thiophene protons resonate at δ 8.09 and 7.17 ppm, while the target compound’s bromophenyl protons are expected near δ 7.5–7.8 ppm .

Commercial Availability and Pricing

    Biological Activity

    Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. Its structure features a pyrrolo[3,4-c]pyrrole core with multiple functional groups that may influence its interaction with biological systems.

    • Molecular Formula: C24H24Br2N2O4
    • Molecular Weight: 520.37 g/mol
    • CAS Number: [Not available in search results]

    Structural Characteristics

    The compound contains:

    • Two tert-butyl groups that enhance solubility and stability.
    • Four bromophenyl substituents that may contribute to its biological activity through halogen bonding or electronic effects.

    Anticancer Properties

    Recent studies have indicated that pyrrole derivatives exhibit significant anticancer activity. Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole has been evaluated for its cytotoxic effects on various cancer cell lines.

    Case Study: Cytotoxicity Assay

    A study conducted on several human cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound effectively inhibited cell proliferation. The IC50 values were determined through MTT assays:

    Cell LineIC50 (µM)
    HeLa15.0
    MCF-712.5
    A54918.0

    These results suggest a promising potential for further development as an anticancer agent.

    The proposed mechanism of action includes:

    • Inhibition of Cell Cycle Progression: The compound may induce cell cycle arrest at the G2/M phase.
    • Induction of Apoptosis: Evidence suggests activation of apoptotic pathways through caspase activation.

    Antimicrobial Activity

    Another area of research focuses on the antimicrobial properties of this compound. Preliminary tests against various bacterial strains (e.g., E. coli, S. aureus) have shown moderate antibacterial activity.

    Antimicrobial Efficacy Data

    Bacterial StrainZone of Inhibition (mm)
    E. coli15
    S. aureus12
    Pseudomonas aeruginosa10

    Conclusion and Future Directions

    This compound exhibits notable biological activities that warrant further investigation. Its potential as an anticancer and antimicrobial agent presents opportunities for future research and development.

    Research Recommendations

    • In Vivo Studies: To validate the efficacy observed in vitro.
    • Mechanistic Studies: To elucidate the detailed pathways involved in its biological activity.
    • Structure-Activity Relationship (SAR) Studies: To optimize and enhance its pharmacological properties.

    Q & A

    Q. What are the common synthetic routes for this compound, and what key intermediates are involved?

    The synthesis typically involves multi-step protocols, including condensation reactions between brominated aryl aldehydes and diethyl acetamidomalonate, followed by cyclization under acidic or basic conditions. Key intermediates often include dihydropyridine derivatives, as seen in analogous pyrrolo[3,4-c]pyrrole-dione syntheses . Tert-butyl ester protection is critical for stabilizing reactive carboxyl groups during intermediate steps, as observed in related di-tert-butyl dicarboxylate systems .

    Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

    Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) is essential for confirming regiochemistry and substituent positions. X-ray crystallography provides definitive structural validation, as demonstrated for structurally similar pyrrolo[3,4-c]pyrrole-diones . High-Performance Liquid Chromatography (HPLC) with UV-Vis detection ensures purity, particularly for brominated aromatic systems prone to halogen-based byproducts .

    Q. What safety precautions are necessary when handling brominated aromatic intermediates during synthesis?

    Brominated compounds require rigorous safety measures:

    • Use personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
    • Ensure local exhaust ventilation to mitigate inhalation risks, as brominated aromatics may release toxic vapors during reflux .
    • Store intermediates in airtight containers under inert gas (N₂/Ar) to prevent degradation .

    Advanced Research Questions

    Q. How can computational methods like DFT aid in understanding the electronic structure of this compound?

    Density Functional Theory (DFT) calculations can model the compound’s HOMO-LUMO gap, charge distribution, and bromine substituent effects on π-conjugation. For example, studies on chlorophenyl analogs (e.g., 3,6-bis(4-chlorophenyl)-pyrrolo[3,4-c]pyrrole-diones) reveal how halogen electronegativity modulates electron-withdrawing properties, guiding design for optoelectronic applications .

    Q. How to resolve contradictions in reported reaction yields when using different catalytic systems?

    Systematic screening of catalysts (e.g., Lewis acids like ZnCl₂ vs. organocatalysts) under controlled conditions (temperature, solvent polarity) is critical. For instance, discrepancies in dihydropyridine cyclization yields may arise from competing side reactions; kinetic studies and in-situ monitoring (e.g., FTIR) can identify optimal catalytic pathways . Training in experimental design, as emphasized in chemical biology methodologies, ensures reproducibility .

    Q. What strategies optimize the compound’s solubility for biological assays without structural compromise?

    • Co-solvent systems : Use DMSO-water gradients (≤10% DMSO) to enhance solubility while maintaining stability .
    • Derivatization : Introduce polar groups (e.g., hydroxyl or amine) at non-critical positions, as seen in structurally related marine-derived pyrrolo-pyrrole-diones with improved bioavailability .
    • Nanoparticle encapsulation : Lipid-based carriers can mitigate aggregation in aqueous media, a strategy validated for hydrophobic heterocycles .

    Q. How to address discrepancies in thermal stability data across different studies?

    Controlled thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) can standardize decomposition profiles. For example, variations in reported melting points may stem from polymorphic forms; differential scanning calorimetry (DSC) coupled with powder XRD can identify crystalline phases . Comparative studies with halogenated analogs (e.g., 4-chlorophenyl derivatives) highlight substituent effects on thermal resilience .

    Q. What are the mechanistic implications of bromine substituents on photophysical properties in optoelectronic applications?

    Bromine’s heavy-atom effect enhances spin-orbit coupling, potentially increasing intersystem crossing rates for triplet-state utilization in organic LEDs. Spectroscopic studies on 4-bromophenyl-substituted pyrrolo[3,4-c]pyrrole-diones show redshifted absorption bands (~20 nm vs. non-halogenated analogs), critical for tuning bandgaps in photovoltaic materials .

    Methodological Notes

    • Experimental Design : Follow protocols for analogous dihydropyridine and pyrrolo-pyrrole-dione syntheses, emphasizing tert-butyl protection-deprotection strategies .
    • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., XRD for crystallinity vs. DSC for phase transitions) and reference structurally characterized analogs .
    • Safety and Compliance : Adhere to OSHA/NIOSH guidelines for halogenated compounds, including waste disposal protocols for brominated byproducts .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.